molecular formula C19H21FN2O2 B2969998 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid CAS No. 1439903-95-3

2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid

Cat. No. B2969998
CAS RN: 1439903-95-3
M. Wt: 328.387
InChI Key: DPTKXNIYKSBCFI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid, also known as FTOH or BAY-73-6691, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid is not fully understood. However, it has been proposed that this compound acts as a sigma-1 receptor agonist, which modulates various neurotransmitter systems in the brain. The sigma-1 receptor has been implicated in the regulation of pain, inflammation, anxiety, and depression. Therefore, the activation of this receptor by 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid may underlie its pharmacological effects.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid has been shown to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects in animal models. Moreover, this compound has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various neurotransmitter systems in the brain. The activation of the sigma-1 receptor by 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid may modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in the regulation of pain, inflammation, anxiety, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid in lab experiments include its potent pharmacological effects and high affinity for the sigma-1 receptor. Moreover, this compound has been extensively studied in animal models, which provides a solid foundation for further research. However, the limitations of using 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid in lab experiments include its high cost and limited availability. Moreover, the exact mechanism of action of this compound is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research of 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential therapeutic applications of 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid need to be explored in more detail, particularly in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Thirdly, the development of more efficient synthesis methods for this compound may increase its availability and reduce its cost. Finally, the use of 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid as a PET imaging agent for the sigma-1 receptor needs to be further investigated.
Conclusion:
In conclusion, 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid is a promising compound that has been extensively studied for its potential therapeutic applications. This compound exhibits potent pharmacological effects and has a high affinity for the sigma-1 receptor, which is a promising target for the treatment of various neuropsychiatric disorders. Further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential therapeutic applications in more detail.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid involves a multistep process. The starting material for the synthesis is 4-(o-tolyl)piperazine, which is first reacted with 4-fluorobenzaldehyde to form the intermediate product 4-(4-fluorophenyl)-1-(o-tolyl)piperazine. This intermediate is then reacted with chloroacetic acid to yield the final product, 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects in animal models. Moreover, this compound has been shown to have a high affinity for the sigma-1 receptor, which is a promising target for the treatment of various neuropsychiatric disorders. In addition, 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid has been investigated for its potential use as a PET imaging agent for the sigma-1 receptor.

properties

IUPAC Name

2-(4-fluorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-14-4-2-3-5-17(14)21-10-12-22(13-11-21)18(19(23)24)15-6-8-16(20)9-7-15/h2-9,18H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTKXNIYKSBCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid

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